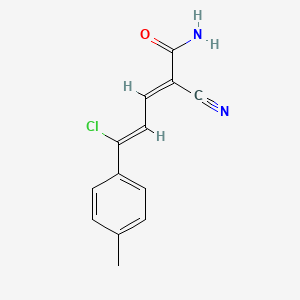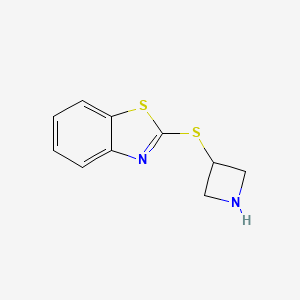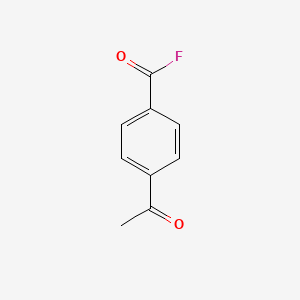![molecular formula C15H15ClN2O4 B12085402 Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester is a complex organic compound with a unique structure that combines a propanoic acid derivative with an imidazolidinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester typically involves multiple steps. One common method starts with the preparation of 3-chloro-2,2-dimethylpropanoic acid, which is then esterified with 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenol under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, and the use of an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the propanoic acid moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-2,2-dimethylpropanoic acid: A simpler analog with similar chemical properties.
4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenol: Shares the imidazolidinylidene moiety but lacks the ester linkage.
Uniqueness
Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H15ClN2O4 |
|---|---|
Poids moléculaire |
322.74 g/mol |
Nom IUPAC |
[4-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenyl] 3-chloro-2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H15ClN2O4/c1-15(2,8-16)13(20)22-10-5-3-9(4-6-10)7-11-12(19)18-14(21)17-11/h3-7H,8H2,1-2H3,(H2,17,18,19,21)/b11-7- |
Clé InChI |
MAEGLESFZMJTSQ-XFFZJAGNSA-N |
SMILES isomérique |
CC(C)(CCl)C(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
SMILES canonique |
CC(C)(CCl)C(=O)OC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


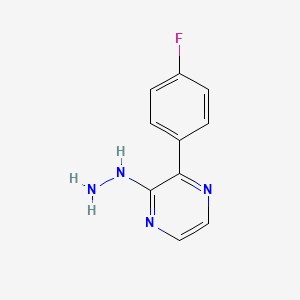
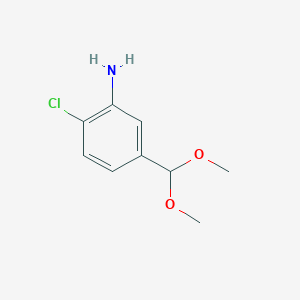
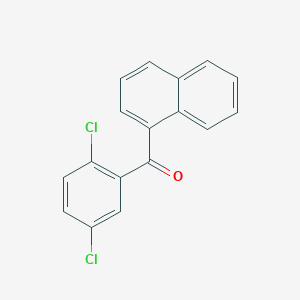
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)



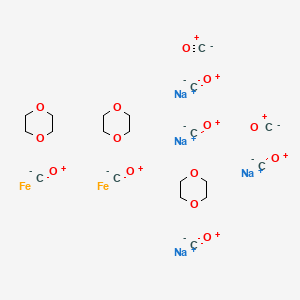

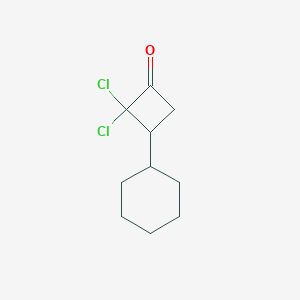
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
